pirrolizidinas

Pyrrolizidines are a class of heterocyclic natural products found in various plants, particularly within the Senecio and Eupatorium genera. These compounds contain an unusual five-membered ring with a nitrogen atom, forming a pyrrole-like structure fused to an imidazoline ring. Pyrrolizidine alkaloids (PAs) are known for their potent biological activities, including cytotoxic, hepatotoxic, and immunosuppressive effects.

Structurally diverse, these alkaloids can be classified into several subgroups based on the presence of specific substituents and functional groups. They often possess complex ring systems that contribute to their unique chemical properties and pharmacological actions. Due to their potential toxicity, pyrrolizidines are regulated in many countries due to their ability to cause serious liver damage upon ingestion.

In addition to their natural occurrence, synthetic analogs of pyrrolizidine alkaloids have been developed for various applications, including as antifungal agents and as chemical tools in organic synthesis. Their study continues to provide valuable insights into the design of new drugs with targeted biological activities.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

|

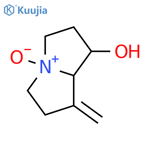

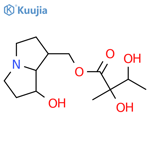

(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol | 63121-28-8 | C7H13NO |

|

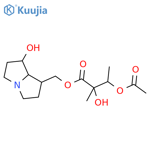

1H-Pyrrolizine-1,2,7-triol, hexahydro-3-(hydroxymethyl)-5-methyl-, (1S,2R,3R,5R,7R,7aR)- | 268209-91-2 | C9H17NO4 |

|

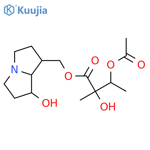

3'-Acetyltrachelanthamine | 200062-29-9 | C17H29NO5 |

|

7-Hydroxy-1-methylenepyrrolizidine; (7R,7aR)-form, N-Oxide | 170129-29-0 | C8H13NO2 |

|

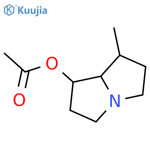

1-Hydroxy-7-methylpyrrolizidine; (1R,7S,7aR)-form, Ac | 14199-22-5 | C10H17NO2 |

|

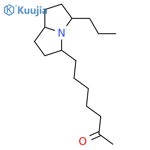

3-(6-Hydroxyheptyl)-5-propylpyrrolizidine; (3S,5R,6'ξ,8S)-form, Ketone | 151805-20-8 | C17H31NO |

|

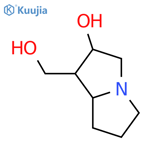

2-Hydroxy-1-hydroxymethylpyrrolizidine; (1R,2R,7aS)-form | 85647-44-5 | C8H15NO2 |

|

Ipanguline D3 | 210779-90-1 | C13H23NO5 |

|

Ipanguline D3; 3''-Ac | 210779-91-2 | C15H25NO6 |

|

Ipanguline D3; 2''-Epimer, 3''-Ac | 210698-84-3 | C15H25NO6 |

Literatura Relacionada

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849

-

Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001

Fornecedores recomendados

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados